molecular formula C18H22N8O B5532867 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide

Cat. No. B5532867
M. Wt: 366.4 g/mol
InChI Key: JIFWNXDSRXNVRK-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that feature triazole rings, which are known for their diverse pharmacological activities. Triazoles are a core structure in many drugs and research compounds due to their stability and the variety of reactions they can undergo.

Synthesis Analysis

The synthesis of related triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition or "click chemistry." This reaction is highly valued for its efficiency and selectivity in forming 1,2,3-triazole rings (L'abbé et al., 2010). Another method involves the diazotization reaction leading to triazole formation, as seen in the synthesis of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide (G. L'abbé, W. Meutermans, L. Meervelt, G. King, & A. Lenstra, 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, which provides insights into their conformation, bonding, and interaction patterns. For example, the crystal structure analysis of related triazole compounds reveals the importance of hydrogen bonding and π-π interactions in stabilizing the molecular structure and influencing its reactivity (Anuradha et al., 2014).

Safety and Hazards

The safety and hazards associated with 1,2,4-triazole derivatives depend on their specific chemical structure . It’s important to handle these compounds with care and follow appropriate safety protocols .

Future Directions

The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . 1,2,4-triazole derivatives, including “4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide”, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

4-[4-methyl-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O/c1-24-16(11-26-13-19-12-20-26)22-23-17(24)14-7-9-25(10-8-14)18(27)21-15-5-3-2-4-6-15/h2-6,12-14H,7-11H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFWNXDSRXNVRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCN(CC2)C(=O)NC3=CC=CC=C3)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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